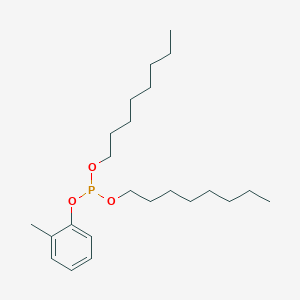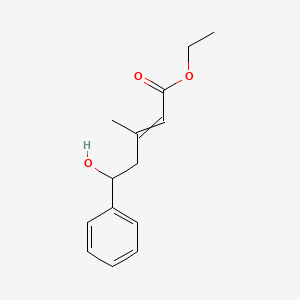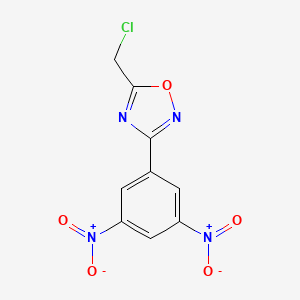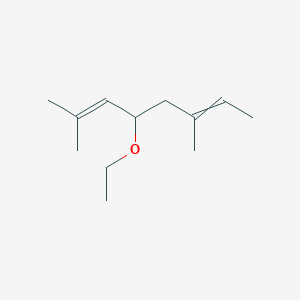
4-Ethoxy-2,6-dimethylocta-2,6-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethoxy-2,6-dimethylocta-2,6-diene is an organic compound with the molecular formula C12H22O. It is a diene, meaning it contains two double bonds, and is characterized by the presence of an ethoxy group attached to the fourth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,6-dimethylocta-2,6-diene can be achieved through several methods. One common approach involves the reaction of 2,6-dimethylocta-2,6-dien-4-ol with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
化学反应分析
Types of Reactions
4-Ethoxy-2,6-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, potassium permanganate
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, ethyl iodide
Major Products Formed
Oxidation: Epoxides, ketones
Reduction: Saturated derivatives
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Ethoxy-2,6-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving dienes.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 4-Ethoxy-2,6-dimethylocta-2,6-diene involves its interaction with various molecular targets and pathways. The compound’s double bonds and ethoxy group allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules. For example, in biological systems, it may interact with enzymes that catalyze reactions involving dienes, affecting the enzyme’s activity and function .
相似化合物的比较
Similar Compounds
2,6-Dimethylocta-2,6-dien-4-ol: Similar structure but with a hydroxyl group instead of an ethoxy group.
3,7-Dimethylocta-2,4-diene: Similar diene structure but with different substituents.
4-Methoxy-2,6-dimethylocta-2,6-diene: Similar structure with a methoxy group instead of an ethoxy group.
Uniqueness
4-Ethoxy-2,6-dimethylocta-2,6-diene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
属性
CAS 编号 |
54009-88-0 |
|---|---|
分子式 |
C12H22O |
分子量 |
182.30 g/mol |
IUPAC 名称 |
4-ethoxy-2,6-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O/c1-6-11(5)9-12(13-7-2)8-10(3)4/h6,8,12H,7,9H2,1-5H3 |
InChI 键 |
KDFYVNJOCWRNNM-UHFFFAOYSA-N |
规范 SMILES |
CCOC(CC(=CC)C)C=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


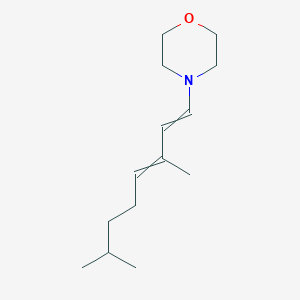
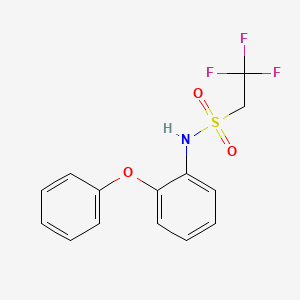
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
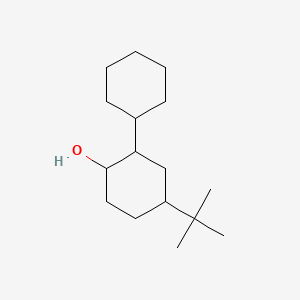

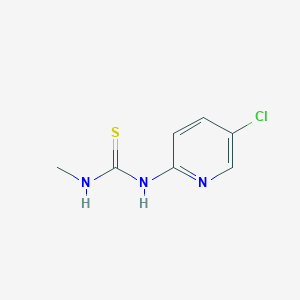
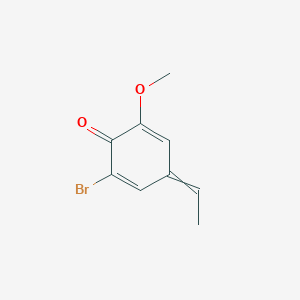
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
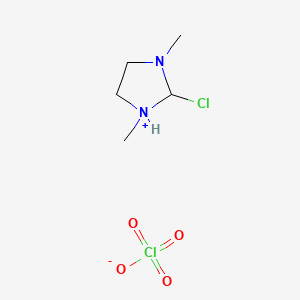
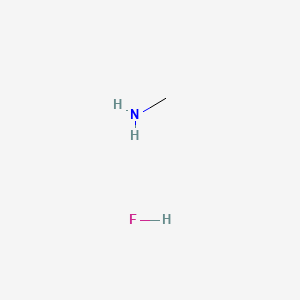
![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
